molecular formula C17H17NO7S B11490076 4-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]ethoxy}benzoic acid

4-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]ethoxy}benzoic acid

Cat. No.: B11490076
M. Wt: 379.4 g/mol
InChI Key: PCKAMVZTSRCIMS-UHFFFAOYSA-N
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Description

4-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]ethoxy}benzoic acid is a complex organic compound that features a benzodioxin moiety linked to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]ethoxy}benzoic acid typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield the intermediate N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is further treated with ethoxybenzoic acid derivatives under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]ethoxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxin moiety may yield a dioxinone derivative, while reduction of the sulfonyl group could produce a thiol derivative.

Scientific Research Applications

4-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]ethoxy}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]ethoxy}benzoic acid is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors. For example, sulfonamides are known to inhibit folic acid synthesis by restraining the folate synthetase enzyme, which blocks folic acid synthesis in bacteria and ultimately stops the production of purines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]ethoxy}benzoic acid is unique due to the presence of both a benzodioxin and a sulfonyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17NO7S

Molecular Weight

379.4 g/mol

IUPAC Name

4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)ethoxy]benzoic acid

InChI

InChI=1S/C17H17NO7S/c19-17(20)12-1-3-13(4-2-12)23-8-7-18-26(21,22)14-5-6-15-16(11-14)25-10-9-24-15/h1-6,11,18H,7-10H2,(H,19,20)

InChI Key

PCKAMVZTSRCIMS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCOC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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